1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone (CAS 56609-15-5), also known as 3'-bromo-2'-hydroxy-5'-methylacetophenone, is a highly functionalized aromatic building block characterized by an ortho-hydroxyacetophenone core substituted with a bromine atom at the 3-position and a methyl group at the 5-position. In industrial and academic procurement, this compound is primarily valued as a pre-functionalized precursor for the synthesis of oxygen-containing heterocycles, such as chromones and flavones, and as a starting material for complex chalcones [1]. The presence of the 3-bromo substituent provides a critical handle for downstream palladium-catalyzed cross-coupling reactions, while the specific 5-methyl substitution tunes the electronic environment of the phenol, influencing both the acidity of the hydroxyl group and the thermodynamic stability of its metal coordination complexes[2].
Substituting 1-(3-Bromo-2-hydroxy-5-methylphenyl)ethanone with its unbrominated analog (2-hydroxy-5-methylacetophenone) or positional isomers (such as 5-bromo-2-hydroxyacetophenone) fundamentally alters downstream synthetic viability. The unbrominated analog lacks the essential halogen handle required for late-stage structural diversification via Suzuki or Heck cross-coupling, which is critical in pharmaceutical scaffold development [1]. Conversely, altering the position of the hydroxyl group (e.g., to a meta or para position) destroys the ortho-relationship with the acetyl group, completely preventing the one-pot Vilsmeier-Haack cyclization required to form chromone and flavone architectures[2]. Furthermore, the specific combination of the electron-withdrawing 3-bromo and electron-donating 5-methyl groups uniquely dictates regioselectivity during electrophilic substitutions, meaning that generic acetophenones will exhibit drastically different processability and yield profiles in reactions such as direct aminomethylation [3].
In the development of selective phosphoinositide 3-kinase beta inhibitors, 1-(3-bromo-2-hydroxy-5-methylphenyl)ethanone serves as a critical pre-halogenated building block. When condensed with pyridine-4-carboxaldehyde under basic conditions, it successfully yields the corresponding brominated chalcone intermediate (e.g., 0.85 g yield from 1.15 g of starting material) [1]. The unbrominated baseline, 2-hydroxy-5-methylacetophenone, would yield a chalcone completely lacking the necessary halogen handle for subsequent palladium-catalyzed cross-coupling reactions (such as arylation or alkylamination)[1].
| Evidence Dimension | Suitability for downstream Pd-catalyzed cross-coupling |
| Target Compound Data | Yields a brominated chalcone (0.85 g from 1.15 g) retaining the 3-bromo handle for late-stage functionalization. |
| Comparator Or Baseline | 2-Hydroxy-5-methylacetophenone (unbrominated analog). |
| Quantified Difference | The target compound provides 100% retention of a cross-coupling reactive site, whereas the baseline requires an additional, potentially unselective downstream bromination step. |
| Conditions | Condensation with pyridine-4-carboxaldehyde in ethanol with 50% NaOH, 4h at room temperature. |
Procuring the pre-brominated compound eliminates the need for complex, low-yield late-stage halogenation when building cross-coupled pharmaceutical libraries.
The specific substitution pattern of 1-(3-bromo-2-hydroxy-5-methylphenyl)ethanone significantly impacts its reactivity in direct aminomethylation. Studies show that direct aminomethylation of this compound at the α-carbon to the carbonyl group proceeds with only modest yields [1]. In contrast, the unbrominated comparator, 2-hydroxy-5-methylacetophenone, undergoes aminomethylation smoothly. To achieve high yields of the brominated Mannich base, the optimal process is to first aminomethylate the unbrominated baseline, followed by nuclear bromination in glacial acetic acid, which proceeds with good yields [1].
| Evidence Dimension | Yield and processability in direct α-carbon aminomethylation |
| Target Compound Data | Modest yields in direct aminomethylation. |
| Comparator Or Baseline | 2-Hydroxy-5-methylacetophenone (unbrominated analog). |
| Quantified Difference | The unbrominated baseline provides significantly higher yields for the initial Mannich reaction, necessitating a reversed synthetic sequence (aminomethylation followed by bromination) to efficiently obtain the brominated product. |
| Conditions | Direct aminomethylation vs. nuclear bromination of the free Mannich base in glacial acetic acid. |
This processability data directly informs procurement strategy: buyers synthesizing Mannich bases should procure the unbrominated analog as their starting material, reserving the target compound for cyclization or chalcone pathways.
The synthesis of functionalized chromones, such as 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde, relies absolutely on the specific ortho orientation of the acetyl and hydroxyl groups found in 1-(3-bromo-2-hydroxy-5-methylphenyl)ethanone [1]. When subjected to Vilsmeier-Haack conditions (POCl3/DMF), this compound undergoes a predictable one-pot cyclization and formylation. Positional isomers, such as 3-bromo-4-hydroxyacetophenone, physically cannot undergo this cyclization due to the para relationship of the reactive groups, resulting in zero yield of the desired chromone architecture [1].
| Evidence Dimension | Viability of one-pot Vilsmeier-Haack cyclization |
| Target Compound Data | Undergoes successful cyclization to 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde. |
| Comparator Or Baseline | 3-Bromo-4-hydroxyacetophenone (para-hydroxy isomer). |
| Quantified Difference | 100% viability for the target compound vs. 0% viability for the para-isomer due to steric and geometric impossibility. |
| Conditions | Vilsmeier-Haack formylation/cyclization conditions (POCl3, DMF). |
Buyers targeting halogenated chromone or flavone derivatives must procure this exact ortho-substituted isomer to ensure the cyclization mechanism can proceed.
1-(3-bromo-2-hydroxy-5-methylphenyl)ethanone functions as a highly effective bidentate chelating agent, forming stable complexes with bivalent transition metals such as Mn(II), Ni(II), Cd(II), and Hg(II)[1]. The combined electronic effects of the electron-withdrawing 3-bromo group and the electron-donating 5-methyl group specifically tune the pKa of the enol/phenol moiety. This tuning results in distinct stepwise stability constants and negative standard free energy changes (ΔG°) that differentiate it from unsubstituted acetophenone ligands, allowing for precise control over metal coordination in solution [1].
| Evidence Dimension | Thermodynamic stability (ΔG°) of metal complexes |
| Target Compound Data | Forms stable bivalent metal complexes with defined, negative ΔG° values. |
| Comparator Or Baseline | Unsubstituted acetophenone ligands. |
| Quantified Difference | The specific 3-bromo and 5-methyl substitution pattern alters the ligand's pKa, resulting in a unique thermodynamic profile and stronger/weaker coordination depending on the target metal compared to the baseline. |
| Conditions | Calvin-Bjerrum pH-metric titration technique at varying temperatures (e.g., 283K, 293K, 303K). |
For researchers developing metal-organic frameworks or coordination complexes, this compound provides a precisely tuned electronic environment for predictable metal binding.
Directly following from its ability to form brominated chalcones, this compound is an ideal starting material for pharmaceutical workflows targeting PI 3-kinase beta inhibitors. The retained 3-bromo handle allows for efficient late-stage palladium-catalyzed arylation or amination, bypassing the need for complex intermediate halogenation steps [1].
Due to its ortho-hydroxyacetophenone structure, this compound is perfectly suited for one-pot Vilsmeier-Haack cyclization. It is the specific procurement choice for synthesizing 8-bromo-6-methyl-4-oxo-4H-chromene-3-carbaldehyde and related oxygen heterocycles used in agrochemical and medicinal chemistry [2].
Leveraging its distinct thermodynamic stability profile, this compound is utilized as a bidentate ligand to form stable complexes with bivalent transition metals and lanthanides. It is highly relevant for researchers designing metal-organic frameworks (MOFs) or luminescent probes where precise electronic tuning of the coordination sphere is required [3].